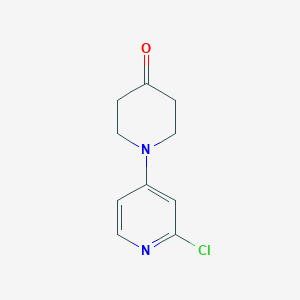

1-(2-Chloropyridin-4-yl)piperidin-4-one

Description

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMCCROLPBSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Chloropyridin 4 Yl Piperidin 4 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For 1-(2-Chloropyridin-4-yl)piperidin-4-one, the primary disconnection strategy involves breaking the C-N bond between the pyridine (B92270) and piperidine (B6355638) rings. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction.

This retrosynthetic approach identifies two key synthons: a piperidin-4-one nucleophile and a 2-chloropyridine (B119429) electrophile activated at the 4-position. The corresponding commercially available precursors are piperidin-4-one (often used as its hydrochloride salt to improve stability and handling) and 2,4-dichloropyridine (B17371). The chlorine atom at the 4-position of 2,4-dichloropyridine is significantly more activated towards nucleophilic attack than the chlorine at the 2-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate (Meisenheimer complex) formed upon nucleophilic attack at the para-position (C4).

Classical Synthetic Routes

The classical approach to synthesizing this compound predominantly relies on the principles of nucleophilic aromatic substitution.

The most direct and widely employed classical route is the condensation of 2,4-dichloropyridine with piperidin-4-one. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The use of piperidin-4-one hydrochloride is common, which requires an additional equivalent of base for the in-situ generation of the free amine nucleophile.

The reaction is generally performed in a suitable organic solvent that can facilitate the dissolution of the reactants and withstand the required reaction temperatures. The choice of base is crucial and can influence the reaction rate and yield. Common bases include organic amines such as triethylamine (B128534) or diisopropylethylamine, or inorganic bases like potassium carbonate.

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound, while minimizing side reactions, such as the potential for disubstitution or reaction at the 2-position of the pyridine ring. Key parameters for optimization include the choice of solvent, base, reaction temperature, and reaction time.

A systematic approach to optimization would involve screening various combinations of these parameters. For instance, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often effective for SNAr reactions as they can solvate the charged intermediates. The temperature is typically elevated to accelerate the reaction, but excessive heat can lead to degradation or side product formation.

Table 1: Illustrative Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Acetonitrile | Triethylamine | 80 | 12 | 75 | 95 |

| 2 | DMF | Potassium Carbonate | 100 | 8 | 85 | 97 |

| 3 | DMSO | Diisopropylethylamine | 120 | 6 | 82 | 96 |

| 4 | n-Butanol | Sodium Carbonate | 110 | 10 | 78 | 94 |

Note: The data in this table is representative of typical SNAr reactions and serves to illustrate the optimization process. Actual results may vary.

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches aim to reduce waste, minimize energy consumption, and utilize catalytic processes.

While the classical SNAr reaction for the synthesis of this compound does not inherently require a catalyst, related N-arylation reactions have benefited from catalytic methods, particularly copper-catalyzed and palladium-catalyzed cross-coupling reactions. For instance, a copper-catalyzed Ullmann-type reaction could potentially be employed, which often proceeds under milder conditions than traditional SNAr reactions.

Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for the formation of C-N bonds. Although more commonly used for aryl bromides and iodides, advancements in ligand design have expanded the scope to include activated aryl chlorides. The application of such a catalytic system to the synthesis of this compound could offer advantages in terms of reaction conditions and functional group tolerance.

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in modern organic synthesis. The use of microreactors or packed-bed reactors offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated and scalable production.

The synthesis of this compound is well-suited for translation to a flow process. A solution of 2,4-dichloropyridine and piperidin-4-one, along with a suitable base, could be pumped through a heated reactor coil. The precise control over temperature and residence time in a flow reactor can lead to higher yields and purity by minimizing the formation of byproducts. Furthermore, in-line purification techniques can be integrated into the flow system, allowing for a continuous stream of the purified product. This approach not in line with green chemistry principles by reducing waste and energy consumption, but also offers a more efficient and reproducible manufacturing process.

Solvent-Free or Reduced-Solvent Methodologies

The development of solvent-free or reduced-solvent synthetic methods is a cornerstone of green chemistry, aiming to minimize the environmental impact of chemical processes. mdpi.com While specific solvent-free methodologies for the synthesis of this compound are not extensively documented in publicly available literature, principles from related syntheses can be applied.

One common approach to reduce solvent usage is the implementation of high-concentration reactions or neat reactions, where the reactants themselves act as the solvent. For the synthesis of piperidin-4-one derivatives, Mannich-type condensations are often employed. rdd.edu.iq A potential solvent-free approach for this compound could involve the direct reaction of 2-chloro-4-aminopyridine with a suitable piperidin-4-one precursor under neat conditions, possibly with microwave irradiation to facilitate the reaction and reduce reaction times.

Another avenue is the use of solid-supported reagents or catalysts, which can be easily separated from the reaction mixture, thereby simplifying work-up procedures and minimizing the need for extraction solvents. For instance, a solid acid catalyst could be employed for the key condensation step, which could then be filtered off, leaving the crude product to be purified by methods such as recrystallization from a minimal amount of a green solvent.

Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, offers a truly solvent-free alternative. This technique has been successfully applied to a variety of organic transformations and could potentially be adapted for the synthesis of this compound. The viability of such an approach would depend on the physical properties of the starting materials and their ability to react in the solid phase.

Below is a table outlining potential solvent-reduced methodologies applicable to the synthesis of this compound, based on established green chemistry principles.

| Methodology | Description | Potential Advantages | Challenges |

| Microwave-Assisted Neat Reaction | Reactants are mixed without a solvent and irradiated with microwaves. | - Reduced reaction time- Increased yield- Energy efficiency | - Potential for localized overheating and side reactions- Requires specialized equipment |

| Solid-Supported Catalysis | A heterogeneous catalyst is used, which can be easily recovered. | - Simplified product purification- Catalyst can be recycled- Reduced solvent use in work-up | - Catalyst deactivation- Mass transfer limitations |

| Mechanochemistry (Grinding) | Reactants are ground together in a ball mill to induce a reaction. | - Completely solvent-free- Can lead to unique reactivity- Energy efficient | - Not applicable to all reaction types- Scale-up can be challenging |

| High Concentration Synthesis in Green Solvents | Reactions are run at high concentrations in environmentally benign solvents like water or ionic liquids. | - Reduced volume of solvent- Use of less hazardous solvents | - Solubility of reactants may be limited- Product isolation from some green solvents can be difficult |

Stereoselective Synthesis Considerations

The synthesis of piperidin-4-one derivatives with specific stereochemistry is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute configuration. google.com While this compound itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters, necessitating stereoselective synthetic strategies.

Several approaches can be envisioned for the stereoselective synthesis of derivatives of this compound. One common strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the piperidin-4-one precursor, directing the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary can be removed to yield the enantiomerically enriched product.

Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. nih.gov For instance, an asymmetric hydrogenation of a suitable prochiral enamine precursor could establish a stereocenter on the piperidine ring with high enantioselectivity. nih.gov Similarly, enantioselective Michael additions to an α,β-unsaturated piperidin-4-one derivative could be employed.

The Dieckmann cyclization of a prochiral diester precursor is another established method for the enantioselective synthesis of piperidine derivatives. core.ac.uk By employing a chiral base or a chiral ligand on the metal catalyst, it is possible to achieve cyclization with high stereocontrol.

A summary of potential stereoselective strategies for derivatives of this compound is presented in the table below.

| Strategy | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemistry of a reaction. | - Well-established methodology- Can provide high diastereoselectivity- Requires additional steps for attachment and removal of the auxiliary |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | - Highly efficient- Atom economical- Development of a suitable catalyst can be challenging |

| Substrate-Controlled Diastereoselective Reactions | Existing stereocenters in the starting material direct the formation of new stereocenters. | - Can be highly effective- Relies on the availability of chiral starting materials |

| Enzymatic Resolutions | An enzyme is used to selectively react with one enantiomer of a racemic mixture. | - High enantioselectivity- Mild reaction conditions- Can be limited by substrate scope and enzyme availability |

Elucidation of Chemical Reactivity and Transformation Pathways of 1 2 Chloropyridin 4 Yl Piperidin 4 One

Reactivity of the Piperidin-4-one Ketone Functionality

The carbonyl group of the piperidin-4-one ring is a key site for a variety of chemical modifications, including nucleophilic additions, condensation reactions, and redox transformations. These reactions are fundamental to altering the core structure and introducing new functionalities.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the ketone in 1-(2-chloropyridin-4-yl)piperidin-4-one is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are commonly employed to form new carbon-carbon bonds, leading to the corresponding tertiary alcohols after an acidic workup. mnstate.eduwikipedia.orgmasterorganicchemistry.com The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl group, forming an alkoxide intermediate which is subsequently protonated.

Another significant nucleophilic addition is the Wittig reaction, which converts the ketone into an alkene. masterorganicchemistry.comlibretexts.org This reaction utilizes a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used, with stabilized ylides generally favoring the formation of (E)-alkenes and non-stabilized ylides favoring (Z)-alkenes. organic-chemistry.org

| Reaction Type | Reagent | Product Type | Notes |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol | Forms a new C-C bond. mnstate.eduwikipedia.org |

| Organolithium Addition | RLi, then H₃O⁺ | Tertiary Alcohol | Similar to Grignard reaction. |

| Wittig Reaction | Ph₃P=CHR | Alkene | Replaces C=O with C=CHR. masterorganicchemistry.comorganic-chemistry.orgcommonorganicchemistry.com |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R, Base | Alkene | Often provides better control over alkene geometry (typically E-alkene). |

Condensation Reactions and Enamine Formation

The ketone functionality can undergo condensation reactions with primary or secondary amines. With primary amines, this typically leads to the formation of an imine (Schiff base). Of particular note is the reaction with secondary amines, such as pyrrolidine, piperidine (B6355638), or morpholine, in the presence of an acid catalyst, which results in the formation of an enamine. cambridge.orgmasterorganicchemistry.com Enamines are versatile synthetic intermediates, serving as nucleophiles in alkylation and acylation reactions at the α-carbon. libretexts.org The formation of the enamine involves the initial creation of a hemiaminal, followed by the acid-catalyzed dehydration. cambridge.org

| Reactant | Conditions | Product Type |

| Primary Amine (R-NH₂) | Mild Acid | Imine |

| Secondary Amine (R₂NH) | Mild Acid (e.g., p-TsOH) | Enamine |

Reduction and Oxidation Pathways

The ketone group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group. The choice of reducing agent dictates the outcome. For the reduction to a secondary alcohol, common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Conversely, while the ketone itself is at a high oxidation state, the corresponding alcohol, 4-hydroxy-1-(2-chloropyridin-4-yl)piperidine, can be oxidized back to the ketone using various oxidizing agents such as those based on chromium (e.g., PCC, PDC) or Swern oxidation conditions.

| Transformation | Reagent/Reaction | Product | Conditions |

| Ketone to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol | Mild |

| Ketone to Methylene | Wolff-Kishner Reduction | Alkane | Basic, High Temperature |

| Ketone to Methylene | Clemmensen Reduction | Alkane | Acidic |

| Alcohol to Ketone | PCC, PDC, Swern Oxidation | Ketone | Mildly acidic or basic |

Reactivity of the 2-Chloropyridine (B119429) Moiety

The chlorine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic substitution and is also a suitable handle for various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 2-chloropyridine ring system is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). researchgate.net The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiols. These reactions typically proceed through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. tandfonline.com The rate of these reactions can be influenced by the nature of the nucleophile and the reaction conditions, with harsh conditions sometimes being necessary for unactivated substrates. rsc.org

| Nucleophile | Product |

| Amines (R₂NH) | 2-Aminopyridine derivative |

| Alkoxides (RO⁻) | 2-Alkoxypyridine derivative |

| Thiols (RSH) | 2-Thioetherpyridine derivative |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chloro group on the pyridine ring serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki coupling reaction pairs the 2-chloropyridine moiety with a boronic acid or ester in the presence of a palladium catalyst and a base, forming a new C-C bond. This method is widely used for the synthesis of biaryl compounds. acs.orgresearchgate.net Simple 2-chloropyridines have been shown to react smoothly in palladium-catalyzed Suzuki couplings. acs.org

The Sonogashira coupling allows for the formation of a C-C bond between the 2-chloropyridine and a terminal alkyne. wikipedia.orgwikipedia.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. wikipedia.org

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling the 2-chloropyridine with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. commonorganicchemistry.comannamalaiuniversity.ac.inrsc.org This reaction has largely replaced harsher classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. annamalaiuniversity.ac.in

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²) - C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C(sp²) - C(sp) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Phosphine Ligand, Base | C(sp²) - N |

Electrophilic Aromatic Substitution Limitations

The pyridine ring of this compound is inherently deactivated towards electrophilic aromatic substitution. This low reactivity is a consequence of several combined electronic factors. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, reducing the electron density of the aromatic system and making it less attractive to electrophiles. Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, which further increases its electron-withdrawing capacity and severely deactivates the ring.

The substituents on the pyridine ring also play a crucial role. The chlorine atom at the 2-position is an electron-withdrawing group through induction, further deactivating the ring. While the piperidin-4-one group is connected via its nitrogen atom, which could potentially donate its lone pair of electrons into the ring via a resonance effect (a +M effect), this effect is significantly diminished. The electron-withdrawing carbonyl group within the piperidine ring pulls electron density away from the nitrogen atom, reducing its ability to activate the pyridine ring. The net result is a highly electron-deficient aromatic system that is resistant to common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions under standard conditions.

Interplay between the Piperidine and Pyridine Ring Systems

The chemical properties of this compound are heavily influenced by the mutual interaction of its two heterocyclic rings.

Electronic Interplay: A delicate electronic balance exists between the electron-donating potential of the piperidine nitrogen and the electron-withdrawing nature of both the pyridine ring and the piperidone's carbonyl group. The piperidine nitrogen's lone pair can, in principle, be delocalized into the pyridine π-system. This donation would increase electron density on the pyridine ring, partially offsetting the deactivating effects of the ring nitrogen and the chlorine atom. However, as mentioned, the inductive effect of the C=O group in the piperidine ring mitigates this donation.

Steric Interplay: Steric hindrance between the hydrogen atoms at the 3- and 5-positions of the pyridine ring and the hydrogen atoms on the piperidine ring prevents the two rings from being coplanar. This twisted conformation reduces the orbital overlap between the piperidine nitrogen's lone pair and the pyridine ring's π-system. Consequently, the resonance-based electron donation from the piperidine nitrogen is significantly weakened, making the inductive effects of the various substituents the dominant electronic factors.

Mechanistic Studies of Key Transformation Reactions

Given the limitations on electrophilic substitution, the most significant transformation pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). In this reaction, the chlorine atom at the 2-position is displaced by a nucleophile. The pyridine nitrogen atom is crucial for this reactivity, as it can stabilize the negatively charged intermediate formed during the reaction. vaia.com This reaction is generally more facile on pyridines than on analogous benzene (B151609) compounds, particularly when the leaving group is at the 2- or 4-position. wikipedia.orgchempanda.comyoutube.com

Transition State Analysis

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the chlorine, which disrupts the ring's aromaticity. This leads to the formation of a high-energy transition state that resolves into a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the transition states of SNAr reactions on similar 2-chloropyridine systems. chemrxiv.org These analyses show a transition state where the bond between the nucleophile and the pyridine carbon is partially formed, while the carbon-chlorine bond is elongated but not yet broken. The geometry at the carbon under attack changes from trigonal planar (sp2) towards tetrahedral (sp3). The negative charge that develops is delocalized throughout the π-system and, critically, onto the electronegative pyridine nitrogen atom, which provides substantial stabilization. vaia.com

Kinetic and Thermodynamic Considerations

Kinetic Factors: The rate of the SNAr reaction is highly dependent on the electronic properties of the pyridine ring and the nature of the nucleophile. The presence of electron-withdrawing groups on the pyridine ring generally accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate and the preceding transition state. nih.gov In this compound, the inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack. Hammett plots for SNAr reactions on substituted 2-chloropyridines typically show large positive ρ (rho) values, indicating that the reaction is sensitive to substituent effects and is accelerated by electron-withdrawing groups. chemrxiv.org

Below are tables with hypothetical but representative data illustrating these principles for SNAr reactions on substituted 2-chloropyridines.

| Substituent at 4-Position | Relative Rate Constant (krel) | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| -NO2 | 2500 | 18.5 |

| -CN | 800 | 19.8 |

| -H | 1 | 24.0 |

| -NH2 | 0.05 | 26.5 |

| Aromatic System | Relative Stability of Intermediate | Calculated Change in Gibbs Free Energy for Complex Formation (ΔGcomplex, kcal/mol) |

|---|---|---|

| 2-Chloropyridine | High | -8.2 |

| 4-Nitro-2-chloropyridine | Very High | -12.5 |

| Chlorobenzene | Low | +5.0 |

| 1,3-Dinitrochlorobenzene | High | -10.1 |

Strategic Derivatization and Functionalization of 1 2 Chloropyridin 4 Yl Piperidin 4 One

Functionalization at the Piperidine (B6355638) Ring

The piperidine ring, with its ketone functionality and adjacent methylene (B1212753) groups, is amenable to a variety of chemical transformations. These modifications can introduce new functional groups, alter stereochemistry, and build molecular complexity.

Alpha-Carbon Functionalization (e.g., Alkylation, Halogenation)

The carbons alpha to the ketone (C3 and C5 positions) are activated towards deprotonation, forming an enolate intermediate that can react with various electrophiles.

Alkylation: The introduction of alkyl groups at the alpha-position is a fundamental strategy. This is typically achieved by treating the piperidone with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by quenching with an alkyl halide. The direct α-arylation of related N-Boc-4-hydroxypiperidine has also been demonstrated through a one-pot Negishi cross-coupling, indicating that forming an organozinc intermediate at the alpha-carbon is a viable strategy for introducing aryl and heteroaryl groups. nih.gov

Halogenation: Alpha-halogenation of ketones is a well-established transformation that can proceed under either acidic or basic conditions. libretexts.orgyoutube.comyoutube.com Under acidic conditions, the reaction typically yields the mono-halogenated product via an enol intermediate. youtube.com In contrast, base-promoted halogenation occurs through an enolate and can be difficult to stop at mono-substitution, often leading to poly-halogenated products, especially at a methyl ketone (the haloform reaction). libretexts.orgyoutube.com For a substrate like 1-(2-Chloropyridin-4-yl)piperidin-4-one, acidic conditions would be preferable for achieving controlled mono-halogenation at the C3 position. These halogenated intermediates are valuable for subsequent cross-coupling or substitution reactions.

| Reaction Type | Reagents & Conditions | Expected Product | Reference |

|---|---|---|---|

| Alkylation | 1) LDA, THF, -78 °C; 2) R-X (e.g., CH₃I, BnBr) | 3-Alkyl-1-(2-chloropyridin-4-yl)piperidin-4-one | nih.gov |

| Halogenation (Bromo) | Br₂, Acetic Acid | 3-Bromo-1-(2-chloropyridin-4-yl)piperidin-4-one | libretexts.org |

| Halogenation (Chloro) | SO₂Cl₂, Benzene (B151609) | 3-Chloro-1-(2-chloropyridin-4-yl)piperidin-4-one | nih.gov |

Nitrogen-Atom Functionalization (via the ketone)

While the piperidine nitrogen is already substituted, the ketone at the C4 position serves as a versatile handle to introduce functionalities that can lead to the formation of complex heterocyclic systems, including spirocycles.

Reductive Amination: The ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STABH). nih.govresearchgate.net This reaction replaces the carbonyl with a new amino substituent at the C4 position, offering a route to 4-amino-piperidine derivatives. This tandem reaction is a cornerstone in pharmaceutical synthesis for creating C-N bonds. nih.govfigshare.comorganic-chemistry.org

Spirocycle Formation: The ketone is an ideal precursor for constructing spirocyclic systems. For example, reaction with amino alcohols can yield spiro-oxazolidines, or reaction with hydroxylamines can lead to spiro-isoxazolidines. amanote.com Another important transformation is the synthesis of spiro-thiazolidinones through a multicomponent reaction involving an amine and a mercaptocarboxylic acid, which proceeds via an intermediate imine. nih.gov These reactions significantly increase the three-dimensional complexity of the molecule.

| Reaction Type | Reagents & Conditions | Expected Product Class | Reference |

|---|---|---|---|

| Reductive Amination | R¹R²NH, NaBH(OAc)₃, DCE | 4-(Dialkylamino)-1-(2-chloropyridin-4-yl)piperidine | nih.govresearchgate.net |

| Spiro-oxazolidine Synthesis | Aminoethanol, Ti(OiPr)₄, heat | Spiro[oxazolidine-5,4'-piperidine] derivative | researchgate.net |

| Spiro-quinazolinone Synthesis | 2-Aminobenzamide, heat | Spiro[piperidine-4,2'-quinazolin]-4'-one derivative | nih.gov |

Remote Functionalization Strategies

Directing functionalization to positions remote from the activating ketone or nitrogen (i.e., the C4 position) on a saturated ring is challenging. However, radical-based approaches can offer solutions. For instance, Hofmann-Löffler-Freytag-type reactions, involving an N-haloamine intermediate generated from a precursor with a nitrogen-containing side chain, can lead to cyclization and functionalization at a remote carbon through a 1,5-hydrogen atom transfer. While not directly applicable to the core ring, derivatizing the ketone into a side-chain with a nitrogen atom could enable such strategies.

Functionalization at the Pyridine (B92270) Ring

The 2-chloropyridine (B119429) moiety is a classic substrate for a wide array of transformations, particularly at the positions activated by the nitrogen atom and the chlorine substituent.

Diversification via the Chlorine Atom

The chlorine atom at the C2 position is an excellent leaving group in both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the C2 position towards attack by nucleophiles. youtube.com This allows for the displacement of the chloride by a variety of nucleophiles, including amines (amination), alkoxides (etherification), and thiolates (thioetherification). nih.govrsc.orgchemrxiv.org These reactions often require elevated temperatures but can be facilitated by microwave irradiation. researchgate.net

Cross-Coupling Reactions: The C-Cl bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds using palladium or copper catalysis.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl substituents. researchgate.netresearchgate.netmdpi.commdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and is often more general and milder than SNAr, coupling the 2-chloropyridine with primary and secondary amines, amides, and other N-H containing compounds. wikipedia.orgresearchgate.netnih.gov

| Reaction Type | Reagents & Conditions | Expected Product Class | Reference |

|---|---|---|---|

| SNAr (Amination) | R¹R²NH, Base (e.g., K₂CO₃), DMSO, heat | 2-Amino-4-(4-oxopiperidin-1-yl)pyridine derivative | researchgate.netresearchgate.net |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Toluene/H₂O | 2-Aryl-4-(4-oxopiperidin-1-yl)pyridine derivative | researchgate.netbohrium.com |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Ligand (e.g., BippyPhos), Base (e.g., NaOtBu) | 2-Amino-4-(4-oxopiperidin-1-yl)pyridine derivative | wikipedia.orgnih.gov |

Direct Functionalization at Other Pyridine Positions

Beyond displacement of the chlorine, the C-H bonds on the pyridine ring can be directly functionalized, offering access to isomers that are not available through substitution chemistry.

Directed ortho-Metalation (DoM): The pyridine nitrogen and the chloro substituent can direct deprotonation to adjacent positions. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) typically results in metalation at the C3 position. rsc.org The resulting organolithium species can then be trapped with various electrophiles (e.g., aldehydes, CO₂, silyl (B83357) chlorides). Alternatively, specialized superbases like BuLi-LiDMAE have been shown to regioselectively deprotonate 2-chloropyridine at the C6 position. nih.govresearchgate.net

Transition Metal-Catalyzed C-H Functionalization: In recent years, methods for the direct arylation, alkylation, or borylation of pyridine C-H bonds have become increasingly common. nih.govnih.gov These reactions are often directed by the pyridine nitrogen and can be tuned to favor specific positions (e.g., C3 or C5) by choosing the appropriate catalyst, ligand, and directing group strategy. mdpi.comnih.govresearchgate.net For the 1-(2-chloropyridin-4-yl) moiety, functionalization would be expected at the C3 and C5 positions, which are ortho to the piperidine substituent.

| Reaction Type | Position | Reagents & Conditions | Expected Product | Reference |

|---|---|---|---|---|

| Directed ortho-Metalation | C3 | 1) LDA, THF, -78 °C; 2) Electrophile (E⁺) | 1-(2-Chloro-3-E-pyridin-4-yl)piperidin-4-one | rsc.org |

| Directed Metalation | C6 | 1) BuLi-LiDMAE, Hexane, 0 °C; 2) E⁺ | 1-(2-Chloro-6-E-pyridin-4-yl)piperidin-4-one | nih.govresearchgate.net |

| Ir-catalyzed Borylation | C3/C5 | B₂pin₂, [Ir(cod)OMe]₂, dtbpy | 1-(2-Chloro-3/5-borylpyridin-4-yl)piperidin-4-one | nih.gov |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient route to molecular complexity. The ketone functionality within this compound makes it an ideal carbonyl component for several prominent MCRs, enabling the rapid construction of diverse chemical libraries.

One of the most powerful MCRs is the Ugi four-component reaction (Ugi-4CR) . nih.gov This reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. nih.gov By employing this compound as the ketone component, a spirocyclic piperidine scaffold can be generated. This approach has been successfully applied to other 4-piperidone (B1582916) derivatives in the synthesis of opioid receptor modulators like carfentanil. researchgate.net The reaction proceeds through the initial formation of an iminium ion intermediate from the piperidinone and an amine, which is then trapped by the isocyanide and the carboxylic acid, culminating in a Mumm rearrangement to yield the stable dipeptide-like product. The versatility of the Ugi-4CR allows for extensive variation of the other three components, leading to a wide array of complex structures suitable for drug discovery programs. researchgate.netresearchgate.net

Another key MCR is the Mannich reaction , which involves the aminoalkylation of an acidic proton-containing compound by an aldehyde and a primary or secondary amine. researchgate.net In the context of this compound, the ketone can serve as the substrate for a Mannich-type reaction. More specifically, the α-carbons adjacent to the carbonyl group can be functionalized. A variation involves a three-component reaction where the piperidinone itself can act as the amine component if the reaction conditions are suitable for its formation from simpler precursors, though using the pre-formed heterocycle as a substrate is more direct. mdpi.comnih.gov For instance, a four-component reaction combining pyridinium (B92312) ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate (B1210297) has been shown to produce highly substituted piperidin-2-ones with exceptional diastereoselectivity. researchgate.net This highlights the potential for developing novel, highly stereoselective MCRs that incorporate the this compound core.

| Reaction Type | Reactants with this compound | Resulting Scaffold | Key Features |

|---|---|---|---|

| Ugi Four-Component Reaction | Amine, Carboxylic Acid, Isocyanide | Spirocyclic α-acylamino carboxamides | High diversity, rapid assembly, peptide-like structures |

| Mannich Reaction | Aldehyde, Amine/Ammonia | α-functionalized piperidinones | Forms C-C bonds at the α-position to the carbonyl |

Regioselective and Stereoselective Functionalization Techniques

Achieving precise control over the regiochemistry and stereochemistry of reactions is paramount in modern drug synthesis. The structure of this compound offers two primary sites for such selective modifications: the piperidinone ring and the 2-chloropyridine moiety.

Functionalization of the Piperidinone Ring:

The piperidinone ring can be functionalized at several positions. The carbonyl group can undergo stereoselective reduction to the corresponding alcohol, 1-(2-chloropyridin-4-yl)piperidin-4-ol, creating a chiral center. A one-pot synthesis of substituted piperidin-4-ols has been developed via a sequence of gold-catalyzed cyclization, chemoselective reduction, and Ferrier rearrangement, which demonstrates excellent diastereoselectivities. nih.gov

Furthermore, the α-positions to the carbonyl are activated for C-H functionalization. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the site-selective and stereoselective synthesis of piperidine derivatives. d-nb.infonih.gov The choice of catalyst and the nitrogen protecting group on the piperidine ring can direct the functionalization to different positions (C2, C3, or C4). d-nb.infonih.gov For instance, specific rhodium catalysts can achieve C4-functionalization on N-acyl piperidines with high levels of enantiocontrol (e.g., up to 98% ee). d-nb.info These methods allow for the introduction of various substituents with high precision, which is crucial for tuning the pharmacological properties of the final molecule.

Functionalization of the 2-Chloropyridine Ring:

The 2-chloropyridine ring is electron-deficient, which governs its reactivity. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nitrogen, oxygen, or sulfur nucleophiles. This reaction is a cornerstone in the synthesis of many kinase inhibitors.

Moreover, the electronic nature of the substituents directs further functionalization. The 2-chloro substituent has been shown to have a significant effect on the regioselectivity of metallation and subsequent electrophilic trapping on the pyridine ring. mdpi.com Studies on the functionalization of trihalogenated pyridines have established that specific positions can be targeted for halogen-metal exchange, enabling the sequential and regioselective introduction of different groups at the C4 and C5 positions. mdpi.com This "orthogonal" functionalization strategy is highly valuable for creating complex substitution patterns required for potent and selective biological activity.

| Reaction Site | Reaction Type | Reagents/Catalyst | Outcome | Reference Finding |

|---|---|---|---|---|

| Piperidinone Ring (α-C-H) | C-H Insertion | Rh2(S-2-Cl-5-BrTPCP)4, Aryldiazoacetate | Stereoselective C4-alkylation | High enantioselectivity (up to 98% ee) achieved. d-nb.info |

| Piperidinone Ring (C=O) | Asymmetric Reduction | Chiral reducing agent (e.g., CBS catalyst) | Enantioselective formation of piperidin-4-ol | General method for stereoselective ketone reduction. |

| 2-Chloropyridine Ring (C-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Substitution of the chloro group | Common strategy in kinase inhibitor synthesis. |

| 2-Chloropyridine Ring (C4/C5) | Directed Ortho-Metallation / Halogen-Metal Exchange | n-BuLi, Electrophile | Regioselective C-C or C-Heteroatom bond formation | 2-chloro substituent influences regioselectivity. mdpi.com |

Advanced Spectroscopic and Structural Characterization Methodologies for 1 2 Chloropyridin 4 Yl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 1-(2-Chloropyridin-4-yl)piperidin-4-one by mapping the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the signals are divided into two main regions corresponding to the aromatic protons of the 2-chloropyridine (B119429) ring and the aliphatic protons of the piperidin-4-one ring. The pyridine (B92270) ring protons typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The piperidinone protons are found in the upfield region (δ 2.5-4.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C-4') of the piperidinone ring is characteristically observed at a very low field (δ > 200 ppm). The carbons of the 2-chloropyridine ring appear in the aromatic region (δ 105-160 ppm), while the aliphatic carbons of the piperidinone ring are observed at a higher field (δ 40-55 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | |||

| C-2 | - | - | ~152.5 |

| C-3 | ~6.75 | d | ~108.1 |

| C-4 | - | - | ~156.0 |

| C-5 | ~6.88 | dd | ~107.4 |

| C-6 | ~8.15 | d | ~150.2 |

| Piperidinone Ring | |||

| C-2', C-6' | ~3.90 | t | ~49.5 |

| C-3', C-5' | ~2.75 | t | ~41.0 |

| C-4' | - | - | ~208.0 |

Note: Data is predicted based on computational models and spectral data of analogous compounds. d = doublet, dd = doublet of doublets, t = triplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals by revealing through-bond and through-space correlations. slideshare.netchimia.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would show correlations between the piperidinone protons at C-2'/C-6' and C-3'/C-5', and a key correlation between the pyridine protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. sdsu.edu This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the proton signal at ~3.90 ppm would correlate with the carbon signal at ~49.5 ppm, assigning them to C-2'/H-2' and C-6'/H-6'.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu It is crucial for connecting different fragments of the molecule. Key HMBC correlations would include the link between the piperidinone protons (H-2'/H-6') and the pyridine carbon C-4, confirming the point of attachment between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bond connectivity. nih.gov This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal spatial proximity between the pyridine proton H-3 and the piperidinone protons at C-2'/C-6'.

| 2D NMR Technique | Key Expected Correlations for this compound |

| COSY | H-2'/H-6' ↔ H-3'/H-5'; H-5 ↔ H-6 |

| HSQC | H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6; H-2'/H-6' ↔ C-2'/C-6'; H-3'/H-5' ↔ C-3'/C-5' |

| HMBC | H-2'/H-6' ↔ C-4, C-3'/C-5'; H-3 ↔ C-2, C-4, C-5; H-5 ↔ C-3, C-4, C-6 |

| NOESY | H-3 ↔ H-2'/H-6'; H-5 ↔ H-6' |

Heteronuclear NMR (e.g., ¹⁵N NMR)

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the molecule, which can be highly sensitive to their electronic environment. researchgate.net The this compound molecule contains two distinct nitrogen atoms: one in the pyridine ring (N-1) and one in the piperidinone ring (N-1').

Pyridine Nitrogen (N-1): The chemical shift of the pyridine nitrogen is influenced by the electron-withdrawing chloro-substituent and the electron-donating piperidinyl group. Its chemical shift is expected to be in the range typical for substituted pyridines. researchgate.net

Piperidinone Nitrogen (N-1'): As a tertiary amine attached to an aromatic ring, the chemical shift of this nitrogen will be significantly different from that of a simple aliphatic amine, providing valuable structural confirmation. researchgate.net

| Nitrogen Atom | Predicted ¹⁵N Chemical Shift (δ, ppm, relative to CH₃NO₂) |

| N-1 (Pyridine) | ~ -90 |

| N-1' (Piperidine) | ~ -295 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. nih.gov For this compound, HRMS is used to confirm its molecular formula, C₁₀H₁₁ClN₂O. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate intensity ratio of 3:1.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁ClN₂O |

| Calculated Exact Mass [M+H]⁺ (³⁵Cl) | 211.06329 |

| Calculated Exact Mass [M+H]⁺ (³⁷Cl) | 213.06034 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. nationalmaglab.org The analysis of these fragments provides detailed information about the molecule's structure and connectivity. nih.gov

The fragmentation of protonated this compound would likely proceed through several key pathways:

Cleavage of the Piperidinone Ring: A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide (CO) molecule.

Cleavage of the C-N bond: The bond connecting the pyridine and piperidinone rings can cleave, leading to ions corresponding to each of the ring systems.

Retro-Diels-Alder (RDA) fragmentation: The piperidinone ring can undergo an RDA reaction, leading to characteristic fragment ions.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure |

| 211.06 | 183.07 | CO | [M+H-CO]⁺ |

| 211.06 | 129.03 | C₅H₆N | [2-Chloropyridin-4-yl-NH₂]⁺ |

| 211.06 | 98.06 | C₅H₄ClN | [Piperidin-4-one+H]⁺ |

| 129.03 | 93.03 | HCl | [4-Aminopyridine]⁺ |

This detailed fragmentation pattern serves as a molecular fingerprint, confirming the identity and structural integrity of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present within a molecule. While direct experimental spectra for this compound are not widely published in publicly accessible literature, the expected vibrational modes can be predicted based on the analysis of its constituent chemical moieties: the 2-chloropyridine ring and the piperidin-4-one ring.

Expected Infrared (IR) Absorption Bands:

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the piperidin-4-one ring. For similar piperidin-4-one structures, such as 1-propylpiperidin-4-one, this peak is observed around 1638 cm⁻¹. The precise position of this band is sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding.

The aromatic C-C and C-N stretching vibrations of the 2-chloropyridine ring are anticipated to appear in the region of 1600-1400 cm⁻¹. The C-H stretching vibrations of the aromatic ring will likely be observed just above 3000 cm⁻¹, while the C-H stretching of the aliphatic piperidine (B6355638) ring will appear just below 3000 cm⁻¹. The C-Cl stretching vibration of the chloropyridine moiety is expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Expected Raman Scattering Bands:

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to show a strong band for the symmetric stretching of the pyridine ring , as aromatic rings often produce intense Raman signals. The carbonyl (C=O) stretch, while strong in the IR, may be weaker in the Raman spectrum. The various C-H bending and stretching modes will also be present.

A comparative analysis of the IR and Raman spectra can help to confirm the presence of specific functional groups due to the different selection rules governing the two techniques. For instance, highly symmetric vibrations often result in strong Raman bands but weak or absent IR absorptions.

| Functional Group | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| Carbonyl (C=O) Stretch | ~1640 | ~1640 |

| Aromatic C=C/C=N Stretch | 1600-1400 | 1600-1400 |

| C-N Stretch | 1350-1000 | 1350-1000 |

| C-Cl Stretch | 800-600 | 800-600 |

X-ray Crystallography for Solid-State Structure Determination

Expected Molecular Conformation:

It is highly probable that the piperidin-4-one ring adopts a chair conformation , which is the most stable arrangement for six-membered saturated rings. nih.gov In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The large 2-chloropyridin-4-yl group attached to the nitrogen atom is expected to preferentially occupy an equatorial position to minimize steric hindrance.

The relative orientation of the 2-chloropyridine ring with respect to the piperidin-4-one ring will be a key feature of the crystal structure. The dihedral angle between the mean plane of the pyridine ring and the piperidine ring will be determined by a combination of steric and electronic factors.

Crystal Packing and Intermolecular Interactions:

In the solid state, molecules of this compound will pack in a regular, repeating arrangement to form a crystal lattice. The nature of this packing will be governed by intermolecular forces such as dipole-dipole interactions, van der Waals forces, and potentially weak C-H···O or C-H···N hydrogen bonds. The presence of the polar carbonyl group and the nitrogen atoms in the pyridine ring suggests that dipole-dipole interactions will play a significant role in the crystal packing. The chlorine atom may also participate in halogen bonding interactions.

The determination of the crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering invaluable insight into the molecule's geometry and the subtle interplay of forces that govern its solid-state architecture.

| Structural Feature | Expected Observation |

| Piperidin-4-one Ring Conformation | Chair |

| 2-Chloropyridin-4-yl Substituent Position | Equatorial |

| Crystal Packing Forces | Dipole-dipole interactions, van der Waals forces, potential weak hydrogen bonds |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a vital tool for studying chiral molecules. Chirality arises when a molecule is non-superimposable on its mirror image. In the case of this compound itself, the molecule is achiral as it possesses a plane of symmetry passing through the carbonyl group and the nitrogen atom.

However, derivatives of this compound can be rendered chiral through substitution at one of the methylene (B1212753) carbons of the piperidine ring. For instance, the introduction of a substituent at the C3 or C5 position would create a stereocenter, leading to the existence of enantiomers (non-superimposable mirror images).

Application to Chiral Derivatives:

For a chiral derivative of this compound, CD spectroscopy could be employed to:

Determine Enantiomeric Purity: A pure enantiomer will exhibit a characteristic CD spectrum, while a racemic mixture (an equal mixture of both enantiomers) will be CD silent. The intensity of the CD signal is directly proportional to the enantiomeric excess.

Assign Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), it is often possible to assign the absolute configuration (R or S) of the stereocenter.

The CD spectrum of such a chiral derivative would be expected to show Cotton effects (characteristic positive or negative peaks) corresponding to the electronic transitions of the chromophores in the molecule, namely the carbonyl group and the 2-chloropyridine ring. The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of the atoms around the stereocenter.

While there is no specific literature on the chiroptical properties of derivatives of this compound, the principles of CD spectroscopy would be directly applicable to any chiral analogues that may be synthesized.

Computational and Theoretical Investigations of 1 2 Chloropyridin 4 Yl Piperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule at the electronic level. These calculations allow for a detailed understanding of the molecule's geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of 1-(2-chloropyridin-4-yl)piperidin-4-one is crucial to its properties and interactions. Geometry optimization calculations are employed to determine the most stable arrangement of its atoms in space, corresponding to the minimum energy conformation. For this molecule, the piperidin-4-one ring is expected to adopt a chair conformation, which is the most stable form for six-membered saturated rings. wikipedia.orgresearchgate.net The 2-chloropyridin-4-yl substituent can exist in either an axial or equatorial position relative to the piperidine (B6355638) ring.

Table 1: Predicted Geometrical Parameters for the Equatorial Conformer of this compound (DFT/B3LYP/6-31G)*

| Parameter | Predicted Value |

| C=O Bond Length (Å) | 1.22 |

| C-N (Pyridine-Piperidine) Bond Length (Å) | 1.38 |

| C-Cl Bond Length (Å) | 1.75 |

| Dihedral Angle (Pyridine-Piperidine) (°) | 45-55 |

Note: These are representative values based on typical findings for similar structures and should be confirmed by specific calculations for the target molecule.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is likely to be localized on the piperidinone ring, specifically on the nitrogen atom and adjacent carbons, as this is the more electron-rich part of the molecule. Conversely, the LUMO is expected to be distributed over the electron-deficient 2-chloropyridine (B119429) ring. nih.gov The chlorine atom and the pyridine (B92270) nitrogen further withdraw electron density, making this ring a good electron acceptor. A smaller HOMO-LUMO gap would suggest higher reactivity, which is consistent with its role as a reactive intermediate in multi-step syntheses.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-31G)*

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are estimated values based on computational studies of related chloropyridine and piperidinone derivatives. nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for the characterization of a compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra. The predicted chemical shifts are highly sensitive to the molecule's geometry and electronic environment. For this compound, calculations would likely confirm the chair conformation of the piperidine ring and provide assignments for the protons and carbons in both the piperidine and pyridine rings. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities. For this molecule, a strong absorption band corresponding to the C=O stretching vibration of the ketone group in the piperidinone ring would be predicted, typically in the range of 1700-1720 cm⁻¹. Other characteristic vibrations for the C-N and C-Cl bonds would also be predicted. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. The predicted spectrum for this compound would likely show absorptions corresponding to π-π* transitions within the 2-chloropyridine ring.

Molecular Dynamics Simulations for Conformational Landscape

While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time at a given temperature. nih.govsci-hub.se An MD simulation would reveal the conformational landscape of this compound by simulating the movements of its atoms over a period of time. This would allow for the exploration of different conformations and the transitions between them, providing a more realistic understanding of the molecule's flexibility and the relative populations of different conformers in solution. Such simulations are particularly useful for understanding how the molecule might interact with other molecules, such as solvents or reactants. nih.govmdpi.com

Computational Studies of Molecular Interactions

Computational methods can also be used to study how this compound interacts with other molecules. This is particularly relevant for understanding its behavior in solution and its reactivity. For instance, docking studies could be performed to understand how this molecule might interact with a biological target if it were part of a larger, active molecule. Furthermore, calculations of intermolecular interaction energies can provide insights into solvation effects and the formation of complexes with other reactants.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For the synthesis of this compound, which typically involves the N-arylation of piperidin-4-one with a 2,4-dihalopyridine, computational studies can be used to investigate the reaction pathway. researchgate.net This can be achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for the reaction can be constructed. This would help in determining the rate-limiting step and understanding the factors that influence the reaction's efficiency and selectivity. For example, a computational study could compare the activation barriers for the reaction at the 2- and 4-positions of a dihalopyridine, providing a rationale for the observed regioselectivity. Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. While specific QSPR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its behavior based on its molecular structure. This approach is instrumental in the early stages of drug discovery and material science for screening and designing molecules with desired characteristics, thereby reducing the need for extensive empirical testing.

QSPR models are developed by calculating a series of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. These descriptors can be categorized based on their dimensionality, ranging from 0D (e.g., molecular weight) to 3D (e.g., molecular shape) and even 4D (considering conformational changes). Once calculated for a set of related compounds with known properties, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model.

For a molecule like this compound, a variety of descriptors would be relevant for constructing a QSPR model. These can be broadly classified into several categories:

Electronic Descriptors: These descriptors quantify the electronic characteristics of the molecule. Examples include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for predicting properties related to intermolecular interactions and reactivity.

Geometrical Descriptors: Derived from the 3D structure of the molecule, these descriptors include molecular surface area, volume, and moments of inertia. They are important for understanding how a molecule will interact with its environment, for instance, its solubility or ability to bind to a receptor.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor in this category, representing the hydrophobicity of a molecule. It is fundamental in predicting pharmacokinetic properties like absorption and distribution.

To illustrate the application of QSPR, consider a hypothetical dataset for a series of related N-arylpiperidin-4-one derivatives, including our target compound. The goal could be to predict a property such as aqueous solubility (logS).

Table 1: Hypothetical Molecular Descriptors for a Series of N-Arylpiperidin-4-one Derivatives for QSPR Analysis

| Compound | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) (Ų) | Number of Rotatable Bonds (NRB) | Predicted logS |

| 1-(Pyridin-4-yl)piperidin-4-one | 176.22 | 0.85 | 49.98 | 1 | -2.5 |

| This compound | 210.66 | 1.65 | 49.98 | 1 | -3.2 |

| 1-(2-Methoxypyridin-4-yl)piperidin-4-one | 206.24 | 0.95 | 59.21 | 2 | -2.8 |

| 1-(2-Aminopyridin-4-yl)piperidin-4-one | 191.24 | 0.50 | 76.01 | 1 | -2.1 |

| 1-(2-Nitropyridin-4-yl)piperidin-4-one | 221.21 | 1.10 | 95.81 | 2 | -3.5 |

In this hypothetical QSPR model, a regression analysis might yield an equation of the form:

logS = c₀ + c₁ (LogP) + c₂ (PSA) + c₃ (MW) + ...

Where c₀, c₁, c₂, c₃ are coefficients determined from the statistical fitting of the data. Such a model would allow for the rapid estimation of the aqueous solubility of new, unsynthesized derivatives of this compound by simply calculating their molecular descriptors. The predictive power of the QSPR model is assessed through rigorous internal and external validation techniques to ensure its robustness and reliability. nih.gov While a specific, validated QSPR model for this compound is not available, the established principles of QSPR provide a powerful framework for the computational prediction of its properties.

Applications of 1 2 Chloropyridin 4 Yl Piperidin 4 One As a Versatile Building Block in Organic Synthesis

Precursor for Complex Heterocyclic Systems

The intrinsic reactivity of 1-(2-Chloropyridin-4-yl)piperidin-4-one makes it an excellent starting material for the synthesis of intricate heterocyclic structures. The ketone group on the piperidine (B6355638) ring is a versatile handle for the construction of both fused and spirocyclic systems, which are prominent motifs in medicinal chemistry.

Synthesis of Fused Ring Systems

The carbonyl group of the piperidin-4-one ring is a key functional group for the construction of fused heterocyclic systems. Through condensation reactions with various binucleophilic reagents, a new ring can be annulated onto the piperidine core. For instance, reaction with hydrazines can lead to the formation of pyrazole-fused piperidines, while condensation with ureas or thioureas can yield pyrimidine- or thiopyrimidine-fused systems, respectively.

The general strategy involves the initial formation of a hydrazone or a related intermediate, followed by an intramolecular cyclization. The specific reaction conditions, such as the choice of solvent and catalyst, can influence the regioselectivity and yield of the final fused product. While direct examples involving this compound are not extensively documented in publicly available literature, the chemical principles are well-established for a wide range of substituted piperidin-4-ones. For example, the synthesis of pyrazolo[3',4':4,5]thiazolo[3,2-b] medchemexpress.comnih.govgoogleapis.com-triazole and isoxazolo[3',4':4,5]thiazolo[3,2-b] medchemexpress.comnih.govgoogleapis.com-triazole moieties has been achieved from related thiosemicarbazide (B42300) precursors, highlighting the utility of such ketone-bearing heterocycles in generating fused systems. researchgate.net Similarly, the synthesis of fused pyrimidines and 1,2,4-triazines has been reported from related precursors, demonstrating the broad applicability of this synthetic approach. researchgate.net

The 2-chloropyridine (B119429) portion of the molecule also offers opportunities for intramolecular cyclization reactions to form fused systems. For example, after modification of the piperidine ring, a nucleophilic group could be introduced that subsequently displaces the chlorine atom on the pyridine (B92270) ring to form a new heterocyclic ring. The 4,5-regioselective functionalization of 2-chloropyridines has been identified as a suitable strategy in the total synthesis of natural products, showcasing the synthetic potential of this moiety. mdpi.com

| Fused System Type | Potential Reagents | Resulting Heterocycle |

| Pyrazole | Hydrazine derivatives | Pyrazolo[3,4-d]piperidine |

| Pyrimidine (B1678525) | Urea, Guanidine | Pyrimido[4,5-d]piperidine |

| Thiazole (B1198619) | 2-Aminothiophenol | Thiazolo[4,5-d]piperidine |

| Triazole | Thiosemicarbazide followed by cyclization | Triazolo-fused piperidine |

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of a large number of diverse compounds. nih.gov this compound serves as an excellent scaffold for the generation of such libraries due to its multiple points of diversification.

The piperidine nitrogen can be functionalized with a variety of substituents through acylation, alkylation, or reductive amination. The ketone at the 4-position can be converted into other functional groups, such as amines or alcohols, which can then be further derivatized. nih.gov Additionally, the chlorine atom on the pyridine ring is amenable to nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkyl, or amino groups. This multi-pronged approach enables the creation of a vast chemical space around the central piperidin-4-one core, facilitating the discovery of new bioactive molecules.

Role in Catalyst Design and Development

While not a catalyst itself, this compound can serve as a precursor for the synthesis of ligands used in catalysis. The piperidine and pyridine nitrogen atoms can act as coordination sites for metal centers. By introducing specific functional groups onto the scaffold, bidentate or tridentate ligands can be prepared. For example, modification of the piperidine ring could introduce phosphine (B1218219) or carboxylate groups, which are common coordinating moieties in organometallic catalysts. The synthesis of 4-oxypiperidine ethers as ligands for various receptors has been demonstrated, showcasing the adaptability of the piperidin-4-one core for creating molecules with specific binding properties. nih.gov

Utility in Fragment-Based Chemical Library Generation

Fragment-based drug discovery (FBDD) has emerged as an efficient method for identifying lead compounds. nih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. This compound, or derivatives thereof, can be considered a valuable fragment due to its conformational rigidity and the presence of both hydrogen bond donors and acceptors. Its relatively simple structure and multiple points for synthetic elaboration make it an ideal starting point for fragment linking or growing strategies to develop more potent and selective drug candidates.

Preparation of Advanced Intermediates for Specialty Chemicals

Beyond its applications in drug discovery, this compound is a useful intermediate in the synthesis of various specialty chemicals. Piperidin-4-ones, in general, are precursors to a range of important compounds, including agrochemicals and materials with specific electronic or optical properties. For example, piperidin-4-one derivatives are key intermediates in the synthesis of fentanyl and its analogues. federalregister.govfederalregister.gov The specific combination of the 2-chloropyridine and piperidin-4-one moieties in this compound makes it a tailored building block for accessing complex molecular architectures required for high-performance materials and other fine chemical applications. The ability to selectively modify different parts of the molecule allows for precise control over the properties of the final product.

Design and Synthesis of Chemically Diverse Analogues of 1 2 Chloropyridin 4 Yl Piperidin 4 One

Structural Modifications at the Piperidine (B6355638) Ring

The piperidin-4-one moiety is a common structural motif in pharmacologically active compounds and a prime target for analog design. nih.gov Modifications are typically aimed at altering steric bulk, introducing new hydrogen bond donors or acceptors, or creating chiral centers to explore stereospecific interactions with biological targets.

Key modifications include:

Substitution at the C3 and C5 positions: Introducing alkyl or aryl groups at the positions alpha to the carbonyl group can influence the conformation of the piperidine ring and introduce stereocenters.

Modification of the C4-keto group: The carbonyl group can be converted into other functionalities. For example, reduction to a hydroxyl group yields piperidin-4-ol analogues, which can introduce a hydrogen bond donor and a chiral center. nih.gov Conversion to an oxime or hydrazone can also be used to explore different chemical space.

Spirocyclic systems: The C4 position can be used to create spirocyclic systems, which increase the three-dimensional complexity of the molecule and can lead to improved binding affinity and novel intellectual property.

| Modification Site | Type of Modification | Potential Impact |

| C3/C5-positions | Alkylation, Arylation | Introduces steric bulk, creates stereocenters, alters ring conformation |

| C4-position (Keto) | Reduction to hydroxyl | Adds H-bond donor, creates stereocenter |

| C4-position (Keto) | Conversion to oxime/hydrazone | Explores different vector space and electronic properties |

| C4-position | Formation of spirocycles | Increases molecular rigidity and three-dimensionality |

Modifications and Substitutions on the Chloropyridine Moiety

Common modifications include:

Replacement of the Chlorine Atom: The 2-chloro substituent can be replaced with other halogens (e.g., fluorine) to modulate electronic properties and metabolic stability. It can also be substituted with other groups like methoxy, cyano, or small alkyl groups to probe for specific interactions.

Substitution on the Pyridine (B92270) Ring: Adding substituents at other positions (3, 5, or 6) of the pyridine ring can fine-tune the molecule's electronics, solubility, and steric profile.

Isomeric Scaffolds: Moving the nitrogen atom within the aromatic ring to create isomeric structures, such as pyrimidine (B1678525) or pyrazine (B50134) rings, can significantly alter the compound's properties and binding modes.

| Modification Site | Type of Modification | Potential Impact |

| Pyridine C2-position | Replacement of Chlorine (e.g., with F, OMe, CN) | Alters electronics, metabolic stability, and binding interactions |

| Pyridine C3, C5, C6 | Addition of substituents | Modulates solubility, steric hindrance, and electronic distribution |

| Pyridine Ring | Isomeric replacement (e.g., pyrimidine) | Changes H-bonding patterns, dipole moment, and overall geometry |

Isosteric Replacements and Bioisosteric Design Principles

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. spirochem.comnih.gov This strategy is widely applied to analogues of 1-(2-chloropyridin-4-yl)piperidin-4-one.

Examples of bioisosteric replacements include:

Classical Bioisosteres: The chlorine atom on the pyridine ring can be replaced by other classical bioisosteres such as a trifluoromethyl (CF3) group, a cyano (CN) group, or even a methyl (CH3) group. These changes can affect lipophilicity, metabolic stability, and electronic interactions.

Non-Classical Bioisosteres: The entire 2-chloropyridine (B119429) ring could be replaced by other aromatic or heteroaromatic rings like a phenyl, thiophene, or thiazole (B1198619) ring. For instance, replacing the pyridine with a phenyl ring removes the hydrogen bond accepting nitrogen, which can probe the importance of this interaction for biological activity.

| Original Group/Moiety | Bioisosteric Replacement | Rationale for Replacement |

| 2-Chloro | -CF3, -CN | Mimics steric/electronic properties, may improve metabolic stability |

| Pyridine Ring | Phenyl Ring | Removes H-bond acceptor, alters aromatic interactions |

| Pyridine Ring | Thiophene Ring | Similar size, different electronic and lipophilic character |

| Carbonyl (C=O) | Sulfone (SO2) | Maintains geometry and hydrogen bond accepting capacity |

Scaffold Hopping Strategies from this compound